molecular formula C18H24N4O2 B14138331 1-(6-(furan-2-yl)pyridazin-3-yl)-N-isobutylpiperidine-3-carboxamide CAS No. 1203249-90-4

1-(6-(furan-2-yl)pyridazin-3-yl)-N-isobutylpiperidine-3-carboxamide

Cat. No.: B14138331
CAS No.: 1203249-90-4
M. Wt: 328.4 g/mol
InChI Key: MEVXFTBBWBDBHX-UHFFFAOYSA-N
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Description

1-(6-(furan-2-yl)pyridazin-3-yl)-N-isobutylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-isobutylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the furan and pyridazine intermediates. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-(furan-2-yl)pyridazin-3-yl)-N-isobutylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include various substituted furan and pyridazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-isobutylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(furan-2-yl)pyridazin-3-yl)-N-isobutylpiperidine-3-carboxamide is unique due to its specific combination of furan, pyridazine, and piperidine rings, which confer distinct chemical and biological properties

Properties

CAS No.

1203249-90-4

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-methylpropyl)piperidine-3-carboxamide

InChI

InChI=1S/C18H24N4O2/c1-13(2)11-19-18(23)14-5-3-9-22(12-14)17-8-7-15(20-21-17)16-6-4-10-24-16/h4,6-8,10,13-14H,3,5,9,11-12H2,1-2H3,(H,19,23)

InChI Key

MEVXFTBBWBDBHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1CCCN(C1)C2=NN=C(C=C2)C3=CC=CO3

Origin of Product

United States

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